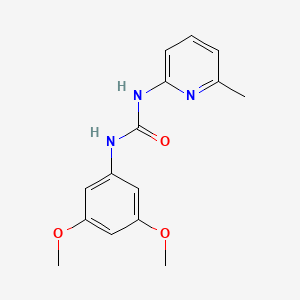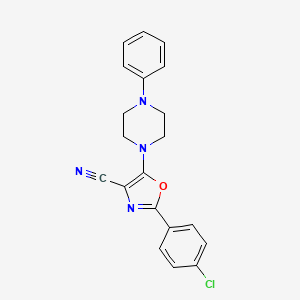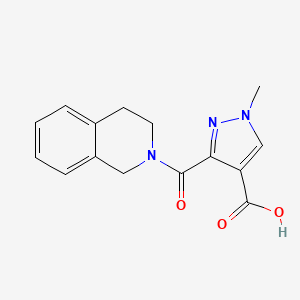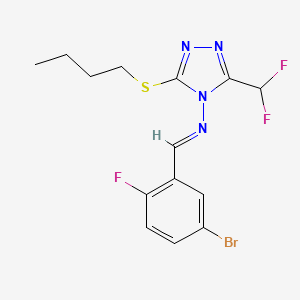![molecular formula C18H17F2N3O2S B4616502 4-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4616502.png)
4-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves starting from substituted benzaldehydes or other aromatic compounds, followed by reactions such as condensation with sulfonamide groups, introduction of fluorine or other substituents, and formation of pyrazole rings. For example, a series of benzenesulfonamides was synthesized from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide, demonstrating a methodology that could potentially be applied to the synthesis of 4-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide has been studied through crystallography and spectroscopic methods. These studies provide insights into the bond lengths, angles, and overall conformation, which are crucial for understanding the chemical behavior and interaction of the molecule (Girisha et al., 2016).
Chemical Reactions and Properties
Benzenesulfonamide derivatives exhibit a range of chemical reactions, including protonation and deprotonation, interactions with enzymes such as carbonic anhydrase, and participation in hydrogen bonding and other non-covalent interactions. These reactions are key to their biological activity and potential therapeutic applications. The electronic and structural features, such as the presence of fluorine atoms, significantly influence their reactivity and interaction with biological targets (Dudutienė et al., 2013).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the introduction of fluorine atoms can affect the compound's solubility and stability, which are crucial parameters for drug formulation and delivery. Studies on closely related molecules provide valuable data on these aspects (Suchetan et al., 2015).
Chemical Properties Analysis
The chemical properties of 4-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide and related compounds, such as their acidity/basicity, reactivity towards nucleophiles and electrophiles, and potential for forming stable complexes with metals or enzymes, are central to their biological activity. These properties are determined by the compound's functional groups and overall electronic structure, which can be elucidated through computational and spectroscopic methods (Ceylan et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
The compound 4-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide, similar to other sulfonamide derivatives, has been explored for various bioactivities. Sulfonamides, like this compound, have been synthesized and studied for their cytotoxicity and tumor specificity. Additionally, their potential as inhibitors of carbonic anhydrase (CA), a crucial enzyme in many biological processes, has been investigated. Some derivatives have shown interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, indicating their potential for anti-tumor activity studies (Gul et al., 2016).
Photodynamic Therapy Application
Certain sulfonamide derivatives containing the benzenesulfonamide moiety have been synthesized and characterized for their photophysical and photochemical properties. These properties make them very useful for photodynamic therapy (PDT) applications in cancer treatment. Specifically, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yield, which is crucial for Type II photosensitization mechanisms in PDT (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition Studies
Research into sulfonamide derivatives also includes the synthesis and testing of their inhibitory effects on carbonic anhydrase I and II enzymes. These studies have provided insight into the Ki values of various compounds, identifying some with significant inhibitory potency, which could be further explored for detailed carbonic anhydrase inhibition studies (Gul et al., 2016).
Fluorometric Sensing Applications
Sulfonamide derivatives have been investigated for their potential in fluorometric sensing, particularly for detecting metal ions like Hg2+. A pyrazoline-based sulfonamide compound has been used as a non-toxic, selective fluorometric "Turn-off" sensor, demonstrating significant sensitivity and selectivity toward Hg2+ ions. This highlights the potential application of these compounds in environmental monitoring and safety (Bozkurt & Gul, 2018).
Anticancer Drug Candidates
Further research into sulfonamide derivatives has identified several compounds as promising anticancer drug candidates. These compounds have demonstrated selective inhibitory effects on carbonic anhydrase IX or XII enzymes, showing potential as targeted therapies for cancer treatment (Gul et al., 2018).
Eigenschaften
IUPAC Name |
4-fluoro-N-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S/c1-12-18(22-26(24,25)16-9-7-15(19)8-10-16)13(2)23(21-12)11-14-5-3-4-6-17(14)20/h3-10,22H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNGUIMWZYEUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-{[(3-carboxyphenyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid](/img/structure/B4616419.png)

![N-isopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4616433.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616440.png)
![4-({[(4-allyl-5-{[(2-thienylcarbonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4616443.png)

![3-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616464.png)

![1-(1H-indol-3-yl)-2-[4-(2-quinolinyl)-1-piperazinyl]ethanone dihydrochloride](/img/structure/B4616481.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea](/img/structure/B4616494.png)
![ethyl 5-acetyl-2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4616499.png)
![N-(3,5-dimethoxyphenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4616504.png)
![5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4616508.png)